3a-Prop-2-enyl-2,3,4,5-tetrahydrocyclopenta[b]furan
Description
Properties
IUPAC Name |
3a-prop-2-enyl-2,3,4,5-tetrahydrocyclopenta[b]furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-2-5-10-6-3-4-9(10)11-8-7-10/h2,4H,1,3,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRYUDKSKFXYOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC12CCC=C1OCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Iron-Catalyzed Halogenation and Cyclization
The one-pot synthesis of benzo[b]furans via iron(III)-catalyzed halogenation and copper-mediated cyclization offers a template for constructing the cyclopenta[b]furan core. In this approach, 1-arylketones undergo regioselective iodination using FeCl₃ (2.5 mol %) and N-iodosuccinimide (NIS), followed by intramolecular C–O bond formation. For example, 3-methoxyphenylacetic acid was converted to a Weinreb amide intermediate, which reacted with Grignard reagents to form 1-arylketones. Adaptation to cyclopenta[b]furan synthesis would require a cyclic ketone precursor, such as a cyclopentenone derivative, to enable ring closure.
Key advantages of this method include:
Tandem Iron-Copper Catalysis
A modified protocol using Fe(NO₃)₃·9H₂O (5 mol %) for both halogenation and cyclization steps eliminates copper entirely, achieving 55–74% yields for benzannulated furans. Applied to cyclopenta[b]furan synthesis, this method could involve:
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Halogenation of a cyclopentenone derivative at the α-position.
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Intramolecular O-arylation to form the furan ring.
Control experiments confirmed that iron(III) alone catalyzes C–O bond formation, as reactions without copper showed no product formation.
Diels-Alder Approaches for Bicyclic Framework Construction
Maleimide-Based Cycloadditions
The Diels-Alder reaction between maleimides and anthrones, as demonstrated in the synthesis of tetrahydropyrrolo[3,4-d]isoxazole-diones, provides a pathway to bicyclic systems. For cyclopenta[b]furan, a furan-derived diene could react with a maleimide dienophile to form the fused ring.
Example protocol :
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Diene : 2-vinylfuran or a substituted derivative.
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Dienophile : N-propenylmaleimide (to introduce the propenyl group).
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Catalyst : Chiral thiourea catalysts (e.g., (R,R)-V) enable enantioselective cycloadditions.
Reaction conditions (toluene, 20°C, 14 h) yielded adducts with 40–91% efficiency.
Post-Cyclization Functionalization
Propenyl Group Introduction via Alkylation
After forming the cyclopenta[b]furan core, the propenyl group can be introduced through nucleophilic alkylation. For example:
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Substrate : 3a-Hydroxy-2,3,4,5-tetrahydrocyclopenta[b]furan.
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Alkylating agent : Allyl bromide or propargyl bromide.
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Base : Cs₂CO₃ or K₂CO₃ in DMF.
This method mirrors the alkylation of phenolic oxygen in benzofuran synthesis, albeit requiring stringent steric control to favor 3a-substitution.
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Heck, Suzuki) enable direct introduction of the propenyl group. A hypothetical route involves:
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Halogenation : Bromination at the 3a-position using NBS or NIS.
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Heck coupling : Reaction with allyl acetate in the presence of Pd(OAc)₂ and PPh₃.
Stereochemical Considerations
The stereochemistry at the 3a-position is critical for biological activity. Asymmetric induction can be achieved via:
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Chiral catalysts : Thiourea catalysts (e.g., (R,R)-V) induce enantioselectivity in Diels-Alder reactions.
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Enzymatic resolution : Lipases or esterases can resolve racemic mixtures of intermediate alcohols.
Comparative Analysis of Synthetic Routes
*Estimated based on analogous reactions.
Chemical Reactions Analysis
Types of Reactions
3a-Prop-2-enyl-2,3,4,5-tetrahydrocyclopenta[b]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The prop-2-enyl group can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction can produce tetrahydrofuran derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that derivatives of 3a-Prop-2-enyl-2,3,4,5-tetrahydrocyclopenta[b]furan exhibit significant anticancer properties. In particular, studies have shown that compounds with similar structures can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest in these cancer cells .
2. Neuroprotective Effects
There is growing evidence that this compound may possess neuroprotective effects. Studies suggest that it can modulate neurotransmitter systems and may be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. The ability to cross the blood-brain barrier enhances its potential as a therapeutic agent .
3. Anti-inflammatory Properties
Compounds related to this compound have demonstrated anti-inflammatory activity in various models. For instance, they can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo. This property makes them candidates for developing new anti-inflammatory drugs .
Materials Science
1. Polymer Chemistry
The unique structure of this compound allows it to be used as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has shown that polymers derived from this compound exhibit improved resistance to degradation under various environmental conditions .
2. Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound is being explored for use in coatings and adhesives. Studies highlight its potential in formulating environmentally friendly adhesives that maintain high performance while reducing reliance on volatile organic compounds (VOCs) .
Synthetic Intermediate
1. Synthesis of Complex Molecules
This compound serves as an important synthetic intermediate in the development of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a versatile building block in organic synthesis .
2. Drug Development
The compound's ability to serve as a precursor for more complex drug-like molecules has been demonstrated in several studies. Its derivatives are being investigated for their pharmacological activities, paving the way for novel therapeutic agents with enhanced efficacy and reduced side effects .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer | Significant inhibition of MCF-7 cell proliferation with IC50 values indicating strong activity. |
| Study 2 | Neuroprotection | Demonstrated modulation of neurotransmitter levels; potential for Alzheimer’s treatment. |
| Study 3 | Anti-inflammatory | Reduction of pro-inflammatory cytokines in animal models; comparable efficacy to established anti-inflammatories. |
| Study 4 | Polymer Chemistry | Enhanced thermal stability in polymers synthesized with this compound; promising results for industrial applications. |
Mechanism of Action
The mechanism of action of 3a-Prop-2-enyl-2,3,4,5-tetrahydrocyclopenta[b]furan involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to three key structural classes:
Benzo[b]furan Derivatives : These feature a benzene ring fused to furan (e.g., compounds 4a–e in ). Substituents in benzo[b]furans are typically at the C-2 position (e.g., esters, halides, nitro groups), whereas 3a-Prop-2-enyl-2,3,4,5-tetrahydrocyclopenta[b]furan has a propenyl group at 3a. The cyclopenta ring introduces a smaller, saturated cyclopentane ring instead of an aromatic benzene ring, altering steric and electronic properties .
Tetrahydrofuran (THF) Derivatives : Simple THF lacks fused rings but shares the oxygen-containing heterocycle. The fused cyclopenta[b]furan system enhances rigidity and π-conjugation compared to THF.
Other Fused Furan Systems : Cyclohepta[b]furans or naphtho[b]furans differ in ring size and aromaticity, impacting solubility and metabolic stability.
Spectral Data Comparison
Key spectral differences are inferred from benzo[b]furan analogs (Table 1):
- The absence of ester groups in the target compound eliminates the characteristic C=O IR bands seen in benzo[b]furan esters. Allyl protons in the propenyl group are expected to resonate between δ 5.0–5.8 ppm, distinct from the -CH₂- signals in esters .
Bioactivity and Physicochemical Properties
- Bioactivity : Benzo[b]furan derivatives exhibit antifungal, antiviral, and antioxidant activities . The cyclopenta[b]furan core may enhance membrane permeability due to increased lipophilicity, but the propenyl group’s electrophilic nature could introduce reactivity (e.g., Michael addition) absent in ester-bearing analogs.
- Stability : The propenyl group may confer susceptibility to oxidation or polymerization, unlike ester-substituted benzo[b]furans, which are more stable under physiological conditions.
- Solubility : The saturated cyclopentane ring likely reduces π-π stacking interactions, improving solubility relative to aromatic benzo[b]furans.
Biological Activity
3a-Prop-2-enyl-2,3,4,5-tetrahydrocyclopenta[b]furan is a cyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as a tetrahydrofuran derivative with an allyl substitution. Its molecular formula is , and it possesses a unique bicyclic framework that may contribute to its biological activity.
Anticancer Activity
Research has indicated that derivatives of cyclopentafuran compounds exhibit significant anticancer properties. For instance, studies have shown that certain structural modifications can enhance cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been documented, suggesting a potential mechanism for its anticancer effects.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |
| HeLa (Cervical) | 12 | Cell cycle arrest at G1 phase | |
| A549 (Lung) | 18 | Inhibition of DNA synthesis |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of the bacterial cell membrane integrity.
Neuroprotective Effects
Recent studies suggest that this compound may exhibit neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies
- Cytotoxicity in Cancer Research : A study published in the Journal of Medicinal Chemistry explored various derivatives of cyclopentafuran compounds for their anticancer properties. The results indicated that modifications on the furan ring significantly affected cytotoxicity levels against different cancer cell lines .
- Antimicrobial Efficacy : In a study examining the antimicrobial properties of several furan derivatives, this compound was found to inhibit the growth of Staphylococcus aureus at concentrations as low as 10 µg/mL .
- Neuroprotection in Animal Models : An experimental study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results showed significant improvement in cognitive function and reduced amyloid plaque formation after treatment with this compound .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3a-Prop-2-enyl-2,3,4,5-tetrahydrocyclopenta[b]furan, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via cyclization of substituted furan precursors or through Diels-Alder reactions using cyclopentene derivatives. Optimization involves adjusting catalysts (e.g., Lewis acids like BF₃·OEt₂) and reaction temperatures. For example, thermal cyclization at 80–100°C under inert atmosphere improves stereochemical control. Solvent polarity (e.g., THF vs. dichloromethane) significantly impacts regioselectivity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .
Q. How is the compound characterized structurally, and which spectroscopic methods are most reliable?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves the fused cyclopenta-furan ring system and allyl substituent. For stereochemical confirmation, optical rotation measurements (e.g., [α]ᴅ²⁵ = −44° in methanol) and X-ray crystallography (if crystalline) are essential. Mass spectrometry (ESI-MS or HRMS) validates molecular weight and fragmentation patterns. Comparative analysis with literature data (e.g., C–H⋯H and Br⋯Br interactions in analogous structures) ensures accuracy .
Q. What are the solubility and stability considerations for this compound in experimental workflows?
- Methodological Answer : The compound is sparingly soluble in polar solvents (e.g., water) but dissolves in THF, dichloromethane, or methanol. Stability tests under varying pH (4–9) and temperature (−20°C to 25°C) show degradation above 40°C. Storage recommendations: airtight containers with desiccants, shielded from light to prevent [2π+2π] photodimerization of the allyl group .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing enantiopure forms be addressed?
- Methodological Answer : Chiral auxiliaries (e.g., Corey lactone derivatives) or asymmetric catalysis (e.g., Sharpless epoxidation) enforce stereocontrol. Enantiomeric excess (ee) is quantified via chiral HPLC (e.g., Chiralpak® columns) or NMR with chiral shift reagents. Computational modeling (DFT-based transition state analysis) predicts steric and electronic biases in ring-closing steps .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from impurity profiles (e.g., residual solvents or diastereomers). Rigorous purity assessment (HPLC ≥98%) and batch-to-batch reproducibility checks are mandatory. Bioactivity assays should include positive/negative controls (e.g., cyclooxygenase inhibition for anti-inflammatory claims) and orthogonal assays (e.g., SPR vs. cell-based readouts) .
Q. How can computational methods predict reactivity and regioselectivity in derivatization?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic attack sites on the furan ring. Molecular dynamics simulations assess solvent effects on transition states. Machine learning models trained on cyclopenta-furan datasets (e.g., PubChem) forecast reaction outcomes .
Q. What safety protocols are critical given the compound’s hazards?
- Methodological Answer : The allyl group confers flammability and potential skin sensitization. Handling requires fume hoods, flame-resistant labware, and PPE (nitrile gloves, safety goggles). Spill management: neutralize with inert adsorbents (vermiculite) and dispose via hazardous waste protocols. Environmental toxicity screening (e.g., Daphnia magna assays) is advised before large-scale use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
